molecular formula C14H12F6O3 B1325243 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid CAS No. 898788-10-8

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid

Cat. No. B1325243
M. Wt: 342.23 g/mol
InChI Key: MLTQBOLQPLHJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid” is a chemical compound with the molecular formula C16H16F6O3 . It is also known as “ETHYL 6- (3,5-DITRIFLUOROMETHYLPHENYL)-6-OXOHEXANOATE” and "Benzenehexanoic acid, ε-oxo-3,5-bis (trifluoromethyl)-, ethyl ester" .


Physical And Chemical Properties Analysis

The boiling point of “6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid” is predicted to be 320.3±42.0 °C and its density is predicted to be 1.274±0.06 g/cm3 . The compound is also known to possess high thermal stability .

Scientific Research Applications

Synthesis and Anti-Inflammatory Applications

  • Synthesis Processes : A study described the synthesis of a series of 6-aryl-4-oxohexanoic acids, which are structurally similar to 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid. This involved condensation reactions and demonstrated potential anti-inflammatory applications (Short & Rockwood, 1969).

Analytical Characterization

  • Mass Spectrometry : Research on the mass spectrometric characterization of small oxocarboxylic acids, including compounds structurally related to 6-oxohexanoic acid, provides insights into the analytical methods for studying these compounds (Kanawati et al., 2007).

Environmental and Biological Applications

  • Biotransformation by Fungi : A study investigated the biotransformation of 6:2 fluorotelomer alcohol by the white-rot fungus, which is related to the environmental fate of compounds similar to 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid (Tseng et al., 2014).

  • Enzymatic Production : The enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme highlights biotechnological applications (Yamada et al., 2017).

Chemical Reactions and Properties

  • Oxidation Processes : The oxidation of 2-methylcyclohexanone to give 6-oxoheptanoic acid, which is structurally similar, reveals the chemical properties and potential industrial applications of these compounds (Atlamsani et al., 1993).

properties

IUPAC Name

6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)3-1-2-4-12(22)23/h5-7H,1-4H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTQBOLQPLHJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645269
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid

CAS RN

898788-10-8
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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